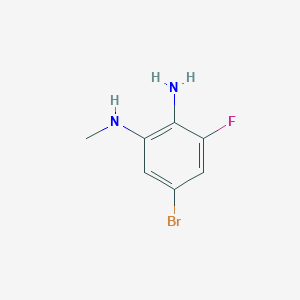

5-Bromo-3-fluoro-N1-methylbenzene-1,2-diamine

Description

¹H NMR (400 MHz, CDCl₃)

- δ 6.85 (d, J = 2.0 Hz, 1H): H4 (adjacent to Br).

- δ 6.75 (dd, J = 8.4, 2.0 Hz, 1H): H6 (meta to F).

- δ 6.68 (d, J = 8.4 Hz, 1H): H7 (ortho to NH₂).

- δ 4.12 (br s, 2H): NH₂ protons.

- δ 2.55 (s, 3H): N-CH₃ group.

¹³C NMR (100 MHz, CDCl₃)

- δ 143.4: C1 (N-linked aromatic carbon).

- δ 138.4: C3 (F-substituted).

- δ 122.6: C5 (Br-substituted).

- δ 117.8: C2 (NH₂-substituted).

- δ 40.7: N-CH₃ carbon.

Spin-spin coupling between H4 and H6 (J = 8.4 Hz) confirms the para relationship of Br and NH₂ groups .

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry yields a molecular ion peak at m/z 219.05 ([M+H]⁺). Key fragments include:

Table 3: Major mass fragments

| m/z | Fragment Ion |

|---|---|

| 219.05 | [C₇H₈BrFN₂+H]⁺ (Molecular ion) |

| 140.02 | [C₆H₆FN₂]⁺ (Loss of Br) |

| 109.03 | [C₆H₆N]⁺ (Loss of Br and CH₃NH₂) |

| 79.90 | Br⁺ |

The base peak at m/z 140.02 corresponds to the loss of bromine (79.90 Da), while subsequent elimination of methylamine (31.05 Da) generates the m/z 109.03 ion .

Properties

IUPAC Name |

5-bromo-3-fluoro-1-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrFN2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCBWNPULRTQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=CC(=C1)Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-N1-methylbenzene-1,2-diamine typically involves multi-step organic reactions. One common method includes:

Nitration: Introduction of a nitro group to the benzene ring.

Reduction: Conversion of the nitro group to an amine group.

Bromination and Fluorination: Introduction of bromine and fluorine atoms to specific positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-donating and electron-withdrawing groups on the benzene ring.

Oxidation and Reduction: The amine groups can be oxidized to nitro groups or reduced to form various derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as bromine, chlorine, and fluorine under acidic conditions.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

Substituted Benzene Derivatives: Depending on the reagents used, various substituted benzene derivatives can be formed.

Amines and Nitro Compounds: Through oxidation and reduction reactions.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Study of Reaction Mechanisms: Helps in understanding the mechanisms of electrophilic aromatic substitution and other reactions.

Biology and Medicine:

Pharmaceutical Research: Potential use in the development of new drugs due to its unique structural properties.

Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Industry:

Material Science: Used in the development of new materials with specific properties.

Chemical Manufacturing: Intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-N1-methylbenzene-1,2-diamine involves its interaction with various molecular targets. The presence of electron-donating and electron-withdrawing groups on the benzene ring influences its reactivity and interaction with other molecules. In electrophilic aromatic substitution reactions, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield substituted products .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is structurally related to halogenated benzene-1,2-diamines, differing in substituent type and position. Key analogues include:

Key Observations :

- Halogen Effects : Bromine at position 5 is conserved in most analogues. Fluorine (vs. Cl or CF₃) reduces steric bulk and increases electronegativity, favoring electrophilic aromatic substitution .

- N-Substituents : The N1-methyl group in the target compound balances solubility and reactivity, whereas N2-cyclohexyl () or unsubstituted amines () alter reaction kinetics and product yields.

Comparison of Reactivity :

- With Isatin Derivatives: Analogues like 4-methylbenzene-1,2-diamine () react with isatin to yield indoloquinoxalines in moderate-to-good yields (50–75%).

- Click Chemistry : Derivatives of benzene-1,2-diamine () undergo Huisgen cycloaddition with acetylene derivatives. Bromine and fluorine substituents could modulate regioselectivity in such reactions.

Physicochemical Properties

| Property | 5-Bromo-3-fluoro-N1-methylbenzene-1,2-diamine | 5-Bromo-3-chlorobenzene-1,2-diamine | 3-Bromo-5-methylbenzene-1,2-diamine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~239.1 (estimated) | 235.5 | 201.06 |

| Solubility | Moderate in polar aprotic solvents | Low (due to Cl) | High (due to CH₃) |

| Stability | Air-sensitive; requires inert storage | Similar | Less sensitive (CH₃ stabilizes) |

Notes:

- The N1-methyl group improves solubility compared to non-alkylated analogues .

- Bromine and fluorine increase molecular polarity, affecting chromatographic behavior .

Biological Activity

5-Bromo-3-fluoro-N1-methylbenzene-1,2-diamine is a chemical compound with significant biological activity, particularly in the context of pharmacology and biochemistry. This compound features a bromine atom and a fluorine atom as substituents on a benzene ring, along with two amine groups. Its molecular formula is , and it has a molecular weight of approximately 201.06 g/mol. The unique structural characteristics of this compound contribute to its interactions with biological systems, making it a subject of interest in various research fields.

The presence of halogens (bromine and fluorine) on the benzene ring significantly influences the compound's reactivity and biological properties. The molecular structure can be represented as follows:

- Molecular Formula :

- Molecular Weight : 201.06 g/mol

- Density : 1.6 g/cm³

- Melting Point : 63°C

- Boiling Point : 298.8°C at 760 mmHg

Biological Activity

This compound has been studied for its potential as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. The inhibition of these enzymes can lead to significant alterations in metabolic pathways, affecting the pharmacokinetics of various drugs.

The compound interacts with enzyme active sites through covalent bonding, leading to enzyme inhibition. This property is particularly relevant in understanding its therapeutic effects or potential toxicological implications. The following table summarizes its interactions with specific cytochrome P450 enzymes:

| Enzyme | Inhibition Effect |

|---|---|

| CYP1A2 | Yes |

| CYP2C19 | No |

| CYP2D6 | No |

| CYP3A4 | No |

Case Studies and Research Findings

Several studies have documented the biological activities and potential therapeutic applications of this compound:

- Cytochrome P450 Inhibition : A study demonstrated that this compound effectively inhibits CYP1A2 activity, which could influence the metabolism of co-administered drugs that are substrates for this enzyme.

- Antimicrobial Activity : Research indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, suggesting its potential use in developing new antibiotics.

- Cancer Research : Preliminary studies have shown that compounds similar to this compound may possess anticancer properties by inducing apoptosis in cancer cells through specific biochemical pathways .

Toxicological Profile

While the compound shows promising biological activity, it also poses potential health risks:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-3-fluoro-N1-methylbenzene-1,2-diamine, and how can reaction yields be optimized?

- Methodology : Start with halogenated precursors such as 5-bromo-3-fluoro-2-nitroaniline. Perform selective methylation at the N1 position using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF at 60°C). Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C in ethanol) or Fe/HCl. Monitor reaction progress via TLC or HPLC. Optimize yields by adjusting solvent polarity (e.g., THF vs. DMF) and reaction temperature .

- Key considerations : Ensure regioselectivity during methylation to avoid side products. Use inert gas (N₂/Ar) to stabilize intermediates prone to oxidation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Combine analytical techniques:

- NMR (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and methyl group position.

- LC-MS for purity assessment and molecular ion verification.

- Elemental analysis to validate stoichiometry.

- FT-IR to identify amine (-NH₂) and C-F stretches (1100–1000 cm⁻¹).

Q. What are the stability and storage requirements for this compound?

- Storage : Store in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent degradation via oxidation or moisture absorption. Avoid exposure to strong oxidizers or light .

- Stability testing : Conduct accelerated degradation studies under varying pH, temperature, and humidity to establish shelf-life .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodology : Use DFT calculations (e.g., Gaussian or ORCA) to model electronic effects of the bromo, fluoro, and methyl groups. Predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings by analyzing Fukui indices and HOMO/LUMO orbitals. Validate predictions experimentally using Pd catalysts (e.g., Pd(PPh₃)₄) .

- Case study : A study on 5-Bromo-1-chloro-3-fluoro-2-methylbenzene showed that fluorine directs meta-substitution in Pd-mediated reactions, suggesting similar behavior for the target compound .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Approach :

- Contradiction : Discrepancies in NMR chemical shifts may arise from solvent effects or tautomerism.

- Resolution : Acquire spectra in deuterated DMSO vs. CDCl₃ to assess solvent polarity impacts. Use variable-temperature NMR to detect tautomeric equilibria.

- Example : Conflicting ¹⁹F NMR signals in fluorinated diamines were resolved by identifying temperature-dependent conformational changes .

Q. How can factorial design optimize multi-step syntheses involving this compound?

- Experimental design : Apply a 2³ factorial design to evaluate factors:

- Variables : Catalyst loading (low vs. high), solvent (polar vs. nonpolar), temperature (RT vs. 60°C).

- Response : Reaction yield and purity.

- Analysis : Use ANOVA to identify significant interactions. For instance, high catalyst loading in DMF at 60°C may maximize yield but reduce purity due to side reactions .

Q. What are the mechanistic implications of the methyl group’s steric effects in nucleophilic aromatic substitution?

- Insights : The N1-methyl group increases steric hindrance, slowing nucleophilic attack at adjacent positions. Kinetic studies (e.g., monitoring via UV-Vis) can quantify rate changes. Compare with non-methylated analogs (e.g., 5-bromo-3-fluorobenzene-1,2-diamine) to isolate steric contributions .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.